molecular formula C30H30N4O4 B11113603 4,4'-[(2-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(2-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11113603
M. Wt: 510.6 g/mol
InChI Key: HXWISKBAUZZHNM-UHFFFAOYSA-N
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Description

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-HYDROXY-4-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbonyl, hydroxyl, and methoxy groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-HYDROXY-4-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio, using acetone as a solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-HYDROXY-4-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-HYDROXY-4-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-HYDROXY-4-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. Similar compounds include:

These similar compounds share some structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-hydroxy-4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C30H30N4O4/c1-19-26(29(36)33(31(19)3)21-12-8-6-9-13-21)28(24-17-16-23(38-5)18-25(24)35)27-20(2)32(4)34(30(27)37)22-14-10-7-11-15-22/h6-18,28,35H,1-5H3

InChI Key

HXWISKBAUZZHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=C(C=C(C=C3)OC)O)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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